L-826,141 vs. L-791,943: 5-Fold Reduction in Rat Plasma Half-Life
L-826,141 was rationally designed via introduction of a soft metabolic site (3-methyl group on the pyridine-N-oxide) to address the excessively long half-life of its predecessor L-791,943 [1]. This structural modification yielded a substantially reduced half-life while preserving PDE4 inhibitory potency [2].
| Evidence Dimension | Plasma half-life in rats following oral administration |
|---|---|
| Target Compound Data | 10 hours |
| Comparator Or Baseline | L-791,943: >48 hours |
| Quantified Difference | ≥5-fold reduction (from >48 h to 10 h) |
| Conditions | Rat pharmacokinetic study; oral dosing; n=3 or more per group |
Why This Matters
A shorter, defined half-life enables precise dosing control and reduces compound accumulation, which is critical for chronic dosing studies and translational pharmacokinetic/pharmacodynamic modeling.
- [1] Frenette R, Blouin M, Brideau C, et al. Substituted 4-(2,2-diphenylethyl)pyridine-N-oxides as phosphodiesterase-4 inhibitors: SAR study directed toward the improvement of pharmacokinetic parameters. Bioorg Med Chem Lett. 2002;12(20):3009-3013. View Source
- [2] Frenette R, et al. Table 4: Pharmacokinetic parameters of L-826,141 and L-791,943 in various species. Bioorg Med Chem Lett. 2002;12(20):3009-3013. View Source
